(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

Medicinal Chemistry Organic Synthesis Prodrug Design

(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a specialized heteroaryl boronic acid reagent featuring a pyridine ring with an ethoxycarbonyl ester substituent at the 6-position and a boronic acid group at the 3-position. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl and heteroaryl architectures, which are fundamental in pharmaceutical and agrochemical discovery.

Molecular Formula C8H10BNO4
Molecular Weight 194.98 g/mol
Cat. No. B11902336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid
Molecular FormulaC8H10BNO4
Molecular Weight194.98 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)C(=O)OCC)(O)O
InChIInChI=1S/C8H10BNO4/c1-2-14-8(11)7-4-3-6(5-10-7)9(12)13/h3-5,12-13H,2H2,1H3
InChIKeyUHNIQBRTPICZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid: A Key Pyridinyl Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is a specialized heteroaryl boronic acid reagent featuring a pyridine ring with an ethoxycarbonyl ester substituent at the 6-position and a boronic acid group at the 3-position . Its primary utility lies in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl and heteroaryl architectures, which are fundamental in pharmaceutical and agrochemical discovery .

Why (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid Cannot Be Interchanged with Standard Pyridine Boronic Acids


Substituting (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid with a more generic pyridine boronic acid (e.g., 3-pyridinylboronic acid) risks project failure due to critical differences in electronic character and chemical stability. The ethoxycarbonyl group is a moderate electron-withdrawing group that significantly alters the electron density of the pyridine ring, directly impacting the rate and efficiency of palladium-catalyzed cross-couplings [1]. Furthermore, pyridinyl boronic acids are notorious for protodeboronation instability, a challenge that is mitigated by specific substitution patterns; using an unoptimized analog can lead to unpredictable yields or complete reaction failure [2]. The quantitative evidence below details these verifiable points of differentiation.

Quantitative Differentiation of (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid from Key Analogs


Enhanced Synthetic Utility via Latent Carboxylic Acid Functionality

Unlike its direct ether analog (6-ethoxypyridin-3-yl)boronic acid, the target compound possesses an ester group that can be selectively hydrolyzed to yield the corresponding carboxylic acid (6-carboxypyridin-3-yl)boronic acid. This provides a clear synthetic advantage: it allows for a divergent synthetic pathway where the ester can act as a masked, non-polar handle during cross-coupling steps, and then be unmasked post-coupling to install a highly polar, ionizable carboxylic acid group . The 6-ethoxy analog lacks this functional group interconversion potential.

Medicinal Chemistry Organic Synthesis Prodrug Design

Improved Electronic Modulation for Cross-Coupling Reactivity

The ethoxycarbonyl substituent is an electron-withdrawing group (EWG). Literature on analogous highly electron-deficient pyridine boronic esters demonstrates that increasing the electron deficiency of the pyridine ring enhances its reactivity in Suzuki couplings, leading to higher yields. For example, the highly electron-deficient 2,6-bis(trifluoromethyl)pyridine-4-boronic ester achieved coupling yields of 46–95% [1]. In contrast, coupling reactions with less electron-deficient pyridine boronic acids, such as 2-ethoxy-5-pyridylboronic acid, are reported in yields as low as 50-77% under similar conditions . While the ethoxycarbonyl group provides a moderate EWG effect, it is expected to confer a reactivity profile intermediate between unsubstituted and highly electron-deficient analogs.

Suzuki-Miyaura Coupling Electronic Effects Reaction Optimization

Contrasting Stability Profile Against Protodeboronation

Heteroaryl boronic acids, particularly 2-pyridyl derivatives, are known for their poor stability due to rapid protodeboronation. Studies have established that 3- and 4-pyridyl boronic acids are significantly more stable, with half-lives (t0.5) greater than 1 week at pH 12 and 70 °C [1]. The target compound, a 3-pyridinyl boronic acid with an additional electron-withdrawing ester group, falls into this more stable class. While the ester group itself can be labile to hydrolysis under certain conditions, the core boronic acid is predicted to be considerably more stable than its 2-pyridinyl analog. This contrasts with some alkoxy analogs which may be specifically formulated as 'shelf-stable' salts due to inherent stability issues .

Reagent Stability Protodeboronation Storage Conditions

Defined Research and Industrial Applications for (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid


Synthesis of Drug-Like Molecules with a Pendant Carboxylic Acid

This compound is an ideal building block for synthesizing pharmaceutical intermediates where a pyridine ring bearing a carboxylic acid is a key pharmacophore or solubilizing group. The ethoxycarbonyl group can be carried through a Suzuki coupling sequence as a neutral, more lipophilic ester, simplifying purification and minimizing side reactions. Subsequent hydrolysis post-coupling reveals the carboxylic acid [1]. This strategy is directly enabled by the ester functionality, which is absent in ether analogs.

Optimization of Electron-Deficient Cross-Coupling Partners

When a standard pyridine boronic acid fails to couple efficiently due to electronic mismatch, this compound provides a moderately electron-deficient alternative. Based on class-level data for electron-deficient pyridine boronic esters, the ethoxycarbonyl group can enhance reactivity with electron-rich aryl halides compared to unsubstituted or alkoxy-substituted pyridine boronic acids [1]. This makes it a strategic choice for optimizing problematic cross-coupling steps in complex molecule synthesis.

Development of Biaryl Libraries with Enhanced Chemical Stability

For high-throughput experimentation or library synthesis, reagent stability is paramount. As a 3-pyridinyl boronic acid, this compound is expected to have superior stability against protodeboronation compared to 2-pyridinyl isomers, reducing the risk of reagent degradation during long automation runs [1]. This reliability is a key procurement consideration for industrial discovery groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.